(2R)-2-Ethyl-1-hexanesulfonic acid
Description
Properties
Molecular Formula |
C8H18O4S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
[(2R)-2-ethylhexyl] hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)/t8-/m1/s1 |
InChI Key |
MHGOKSLTIUHUBF-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)COS(=O)(=O)O |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Catalysis
(2R)-2-Ethyl-1-hexanesulfonic acid is primarily used as a catalyst in organic synthesis. Its unique structure allows for specific reactivity that can facilitate various chemical transformations. For example, it has been shown to catalyze the formation of cyclic sulfonic acid esters, which are important intermediates in organic chemistry.
Key Features of this compound in Catalysis
| Feature | Description |
|---|---|
| Structure | Contains an ethyl group at the second carbon, influencing reactivity |
| Reactivity | Effective in promoting reactions involving sulfonic acid functionalities |
| Applications | Used in the synthesis of pharmaceuticals and agrochemicals |
Biochemical Interactions
Recent studies have indicated that this compound can influence metabolic pathways in certain bacteria. It interacts with specific enzymes, potentially affecting biochemical pathways. This property makes it a candidate for further research in microbiology and biotechnology.
Case Study: Interaction with Bacterial Enzymes
- Objective : To investigate the effects of this compound on bacterial metabolism.
- Findings : Preliminary results suggest modulation of enzyme activity, indicating potential applications in microbial fermentation processes.
Industrial Applications
The compound is also utilized in various industrial applications, including:
- Surface Treatments : It serves as an additive in electroplating and corrosion prevention processes.
- Plasticizers : Used in the formulation of plastic products to enhance flexibility and durability.
- Dyes and Pigments : Acts as an intermediate in dye manufacturing, contributing to color stability and intensity .
Industrial Application Overview
| Application | Description |
|---|---|
| Surface Treatments | Enhances adhesion and corrosion resistance |
| Plasticizers | Improves flexibility and processing characteristics of plastics |
| Dyes and Pigments | Used in dye formulations for textiles and inks |
Environmental Considerations
As with many synthetic compounds, the environmental impact of this compound has been a subject of study. It is noted for its biodegradability, making it a more environmentally friendly option compared to other sulfonic acids .
Biodegradation Profile
| Property | Value |
|---|---|
| Biodegradability | Readily biodegradable |
| Toxicity | Low acute toxicity observed in laboratory settings |
Future Research Directions
Further studies are needed to fully elucidate the interactions of this compound with biological systems. Potential areas for exploration include:
- Detailed metabolic pathway analysis in microorganisms.
- Development of novel catalytic applications in organic synthesis.
- Assessment of environmental impacts through comprehensive ecological studies.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Linear Alkyl Sulfonates
- Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S, MW 188.22 g/mol): A linear C6 sulfonate lacking branching. Its simpler structure likely results in higher solubility in polar solvents compared to branched analogs. Widely used as an ion-pairing agent in reversed-phase chromatography .
- Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S, MW 202.25 g/mol): Similar to the above but with a longer alkyl chain (C7), which may increase hydrophobicity and retention time in chromatographic applications .
*Calculated molecular weight for free acid form.
Branched/Alkenyl Sulfonates
- Sodium 2-methylprop-2-ene-1-sulphonate (C₄H₇NaO₃S, MW 158.15 g/mol): Features a branched, unsaturated structure (allylic sulfonate). The double bond may increase reactivity in polymerization or electrophilic additions. Applications include water-soluble polymers or surfactants .
| Compound | Molecular Formula | MW (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | 158.15 | Unsaturated, branched | Polymer chemistry |
Functional Group Variants
- 2-Ethyl-1,3-hexanediol (C₈H₁₈O₂, MW 146.23 g/mol): A diol with a similar ethyl-branched hexane backbone but lacking the sulfonic acid group. The diol’s lower acidity (pKa ~14–16 for alcohols) contrasts sharply with sulfonic acids, making it more suitable as a solvent or humectant .
Physicochemical Properties
- Solubility : Sulfonic acids like this compound are highly soluble in water as sodium salts. Linear analogs (e.g., Sodium 1-Hexanesulfonate) may exhibit higher solubility than branched derivatives due to reduced steric hindrance.
- Acidity : All sulfonic acids share strong acidity (pKa ~ −1 to −2), whereas diols (e.g., 2-Ethyl-1,3-hexanediol) are weakly acidic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
